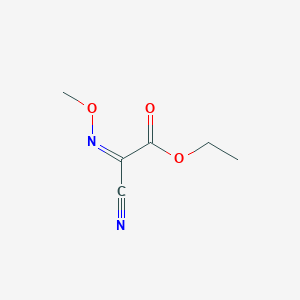

ethyl (2Z)-2-cyano-2-methoxyiminoacetate

Description

Structure

3D Structure

Properties

CAS No. |

114314-17-9 |

|---|---|

Molecular Formula |

C6H8N2O3 |

Molecular Weight |

156.14 g/mol |

IUPAC Name |

ethyl (2Z)-2-cyano-2-methoxyiminoacetate |

InChI |

InChI=1S/C6H8N2O3/c1-3-11-6(9)5(4-7)8-10-2/h3H2,1-2H3/b8-5- |

InChI Key |

MZGFKQBLSUREHL-YVMONPNESA-N |

SMILES |

CCOC(=O)C(=NOC)C#N |

Isomeric SMILES |

CCOC(=O)/C(=N\OC)/C#N |

Canonical SMILES |

CCOC(=O)C(=NOC)C#N |

Synonyms |

Acetic acid, cyano(methoxyimino)-, ethyl ester, (Z)- (9CI) |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Basic Properties of Ethyl (2Z)-2-Cyano-2-Methoxyiminoacetate

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available experimental data for ethyl (2Z)-2-cyano-2-methoxyiminoacetate is limited. This guide provides available information on its (E)-isomer and the closely related analogue, ethyl (2Z)-2-cyano-2-hydroxyiminoacetate (Oxyma), to offer insights into its potential properties. All information pertaining to analogues is clearly identified.

Introduction

This compound is an organic compound of interest in synthetic chemistry. Its structure, featuring a cyano group, an ester, and a methoxyimino group, suggests potential applications as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The geometry of the methoxyimino group, specifically the (2Z)-configuration, can significantly influence the molecule's reactivity and biological activity. This document aims to provide a comprehensive overview of its fundamental properties by drawing parallels with its better-studied isomers and analogues.

Physicochemical Properties

Table 1: General and Physicochemical Properties

| Property | This compound | (E)-Ethyl 2-cyano-2-(methoxyimino)acetate | Ethyl (2Z)-2-cyano-2-hydroxyiminoacetate (Oxyma) |

| Molecular Formula | C₆H₈N₂O₃ | C₆H₈N₂O₃[1] | C₅H₆N₂O₃[2][3] |

| Molecular Weight | 156.14 g/mol | 156.14 g/mol [1] | 142.11 g/mol [2][4] |

| CAS Number | Not Available | 57336-63-7[1] | 3849-21-6[3][5] |

| Appearance/Form | Not Available | Neat[1] | White to off-white or light yellow solid/powder[4][5] |

| Melting Point | Not Available | Not Available | 130-132 °C[5] |

| Boiling Point | Not Available | Not Available | 259.65 °C (rough estimate)[5] |

| Density | Not Available | Not Available | 1.48 g/cm³ (rough estimate)[5] |

| pKa | Not Available | Not Available | 6.18 ± 0.10 (Predicted)[5] |

Table 2: Solubility Data for Ethyl (2Z)-2-cyano-2-hydroxyiminoacetate (Oxyma)

| Solvent | Solubility | Notes |

| DMSO | 100 mg/mL (703.68 mM)[4] | Ultrasonic assistance may be required.[4] |

| Methanol | Slightly soluble[5] | |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL (17.59 mM)[4] | Clear solution.[4] |

| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (17.59 mM)[4] | Clear solution.[4] |

| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (17.59 mM)[4] | Clear solution.[4] |

Synthesis and Experimental Protocols

A direct, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a plausible synthetic route can be proposed based on the well-documented synthesis of its hydroxyimino analogue, followed by a standard methylation reaction.

Proposed Synthesis Workflow

The proposed synthesis involves a two-step process:

-

Oximation: Reaction of ethyl 2-cyanoacetate with a nitrosating agent to form ethyl (2Z)-2-cyano-2-hydroxyiminoacetate.

-

Methylation: O-methylation of the resulting oxime to yield the target compound.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol for Step 1: Synthesis of Ethyl (2Z)-2-cyano-2-hydroxyiminoacetate

This protocol is adapted from the synthesis of the hydroxyimino analogue.[2]

-

Reaction Setup: To a mixture of ethyl cyanoacetate (5g, 44.2 mmol) and sodium nitrite (2.87g, 41.5 mmol) in 35 mL of water at room temperature, add phosphoric acid (1.83 mL, 27 mmol).

-

Heating: Warm the mixture to 40°C and stir for one hour.

-

Acidification: Add hydrochloric acid (3.69 mL) to the mixture and continue stirring for 18 hours.

-

Extraction: Extract the mixture three times with diethyl ether.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum.

-

Purification: Purify the residue by column chromatography on silica gel to yield ethyl (2Z)-2-cyano-2-hydroxyiminoacetate.

Proposed Experimental Protocol for Step 2: Methylation

This is a general procedure for the O-methylation of oximes. The specific conditions for ethyl (2Z)-2-cyano-2-hydroxyiminoacetate may require optimization.

-

Dissolution: Dissolve ethyl (2Z)-2-cyano-2-hydroxyiminoacetate in a suitable aprotic solvent (e.g., DMF, acetone).

-

Base Addition: Add a slight excess of a suitable base (e.g., potassium carbonate, sodium hydride) and stir to form the oximate anion.

-

Methylating Agent: Add a methylating agent (e.g., dimethyl sulfate or methyl iodide) dropwise at a controlled temperature (e.g., 0°C to room temperature).

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.

Stability and Reactivity

Stability

-

Ethyl (2Z)-2-cyano-2-hydroxyiminoacetate (Oxyma): The powder form is stable for 3 years at -20°C and 2 years at 4°C.[4] In solution (e.g., in DMSO), it is recommended to store at -80°C for up to 6 months or at -20°C for up to 1 month.[4] It is important to avoid repeated freeze-thaw cycles.[4]

-

This compound: Specific stability data is not available. As an ester, it may be susceptible to hydrolysis under strongly acidic or basic conditions. The methoxyimino group is generally more stable than the hydroxyimino group towards certain reagents.

Reactivity

-

The cyano and ester functionalities can undergo various chemical transformations.

-

The methoxyimino group is generally stable but can be involved in specific reactions under certain conditions.

-

The (E)-isomer is known to be an intermediate in the synthesis of the fungicide Cymoxanil, indicating its utility in building more complex molecular scaffolds.

Spectroscopic Data

No specific spectroscopic data (NMR, IR, MS) for this compound was found. For reference, the ¹H NMR data for the precursor is provided.

Table 3: ¹H NMR Data for Ethyl (2Z)-2-cyano-2-hydroxyiminoacetate

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Solvent |

| 1.28 ppm | Triplet (t) | 3H | -CH₃ | DMSO-d₆[2] |

| 4.32 ppm | Quartet (q) | 2H | -CH₂- | DMSO-d₆[2] |

Conclusion

This compound is a compound for which detailed experimental data remains scarce in public literature. This guide has provided a summary of the available information for its (E)-isomer and its hydroxyimino analogue, ethyl (2Z)-2-cyano-2-hydroxyiminoacetate, to serve as a valuable resource for researchers. A plausible synthetic pathway has been proposed to facilitate its preparation in a laboratory setting. Further experimental investigation is required to fully characterize the physicochemical properties, stability, reactivity, and spectroscopic profile of this specific isomer.

References

- 1. Ethyl 2-cyano-2-(hydroxyimino)acetate | C5H6N2O3 | CID 6399078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ethyl (E)-2-cyano-2-(hydroxyimino)acetate synthesis - chemicalbook [chemicalbook.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Ethyl cyanohydroxyiminoacetate - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physicochemical Characteristics of Ethyl (2Z)-2-cyano-2-methoxyiminoacetate and Its Precursors

This technical guide provides a detailed overview of the physicochemical properties, synthesis, and safety information for ethyl (2Z)-2-cyano-2-methoxyiminoacetate and its closely related precursor, ethyl (2Z)-2-cyano-2-hydroxyiminoacetate. Due to the limited availability of specific data for the methoxyimino variant, this document leverages data from its hydroxyimino analog to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Physicochemical Characteristics

The following tables summarize the key physicochemical properties of ethyl (2Z)-2-cyano-2-hydroxyiminoacetate, a critical precursor, and the parent compound, ethyl cyanoacetate.

Table 1: Physicochemical Properties of Ethyl (2Z)-2-cyano-2-hydroxyiminoacetate

| Property | Value | Source |

| CAS Number | 3849-21-6 | [1][2] |

| Molecular Formula | C₅H₆N₂O₃ | [2][3] |

| Molecular Weight | 142.11 g/mol | [2][3] |

| IUPAC Name | ethyl 2-cyano-2-hydroxyiminoacetate | [2] |

| Appearance | Light yellow liquid | [4] |

| Solubility | Water soluble | [4] |

Table 2: Physicochemical Properties of Ethyl Cyanoacetate

| Property | Value | Source |

| CAS Number | 105-56-6 | [4][5][6] |

| Molecular Formula | C₅H₇NO₂ | [6] |

| Molecular Weight | 113.11 g/mol | [6] |

| Boiling Point | 97-98 °C at 16 mm Hg | [7] |

| Density | Data not available | [8] |

| Refractive Index | Data not available | [8] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the oximation of ethyl cyanoacetate to form the hydroxyimino intermediate, followed by methylation.

This protocol is adapted from established procedures for the oximation of ethyl cyanoacetate.[3]

Materials:

-

Ethyl cyanoacetate (5g, 44.2 mmol)

-

Sodium nitrite (NaNO₂) (2.87g, 41.5 mmol)

-

Phosphoric acid (H₃PO₄) (1.83 mL, 27 mmol)

-

Hydrochloric acid (HCl)

-

Water

-

Diethyl ether

-

Sodium sulfate

Procedure:

-

A mixture of ethyl cyanoacetate and sodium nitrite is prepared in 35 mL of water at room temperature.

-

Phosphoric acid is added to the mixture.

-

The mixture is then warmed to 40°C and stirred for one hour.[3]

-

Hydrochloric acid (3.69 mL) is added, and stirring continues for an additional 18 hours.[3]

-

The reaction mixture is extracted three times with diethyl ether.[3]

-

The combined organic layers are dried over sodium sulfate, filtered, and concentrated under vacuum.[3]

-

The resulting residue is purified by column chromatography on silica gel to yield the final product.[3]

While a specific protocol for the Z-isomer was not found, a general method for the methylation of a similar hydroxyiminoacetate compound can be adapted.[9] This involves the O-methylation of the hydroxyimino group using a methylating agent like dimethyl sulfate in the presence of a base.

Materials:

-

Ethyl (2Z)-2-cyano-2-hydroxyiminoacetate

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Anhydrous acetone

-

Methylene chloride

-

Demineralized water

Procedure:

-

Dissolve ethyl (2Z)-2-cyano-2-hydroxyiminoacetate in anhydrous acetone.

-

Add potassium carbonate to the solution and stir the suspension.

-

Add dimethyl sulfate to the mixture at a controlled temperature of 20-25°C.[9]

-

After the reaction is complete, pour the mixture into demineralized water.

-

Extract the aqueous solution multiple times with methylene chloride.[9]

-

Wash the combined organic extracts with demineralized water, dry over a suitable drying agent (e.g., Na₂SO₄), and filter.[9]

-

Evaporate the solvent under reduced pressure to obtain the crude this compound.

-

Further purification can be achieved via column chromatography.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis protocols.

Caption: Synthesis workflow for Ethyl (2Z)-2-cyano-2-hydroxyiminoacetate.

Caption: Proposed synthesis workflow for this compound.

Safety and Handling

Based on the safety data for the precursor, ethyl (2Z)-2-cyano-2-hydroxyiminoacetate, the following precautions are advised.

-

Hazard Statements : Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

-

Precautionary Measures :

-

Handling : Use only in a well-ventilated area.[1] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10] Wash hands thoroughly after handling and do not eat, drink, or smoke when using this product.[1]

-

Personal Protective Equipment (PPE) : Wear protective gloves, protective clothing, eye protection, and face protection.[1] Safety goggles with side-shields are recommended.[1]

-

First Aid :

-

Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]

-

Skin : Wash with plenty of soap and water.[5]

-

Inhalation : Remove the person to fresh air and keep them comfortable for breathing.[5]

-

Ingestion : Rinse mouth and seek immediate medical attention.[10]

-

-

-

Storage : Store in a well-ventilated place and keep the container tightly closed.[5] For long-term stability of stock solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month is recommended.[11]

-

Disposal : Dispose of contents and container in accordance with local, regional, and national regulations.[10]

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Ethyl 2-cyano-2-(hydroxyimino)acetate | C5H6N2O3 | CID 6399078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ethyl (E)-2-cyano-2-(hydroxyimino)acetate synthesis - chemicalbook [chemicalbook.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. Ethyl cyanoacetate [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. prepchem.com [prepchem.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Ethyl (2Z)-2-cyano-2-methoxyiminoacetate and Related Compounds

This technical guide provides a comprehensive overview of ethyl (2Z)-2-cyano-2-methoxyiminoacetate, including its chemical identity, properties, synthesis, and applications, with a focus on its relevance to researchers, scientists, and drug development professionals. Information on the closely related (E)-isomer and the precursor ethyl 2-cyano-2-(hydroxyimino)acetate is also included to provide a broader context.

Chemical Identity and Properties

Table 1: Physicochemical Properties

| Property | Value | Source |

| Compound Name | (E)-Ethyl 2-Cyano-2-(methoxyimino)acetate | |

| CAS Number | 57336-63-7 | [1][2] |

| Molecular Formula | C6H8N2O3 | [1][2] |

| Molecular Weight | 156.14 g/mol | [1][2] |

| Appearance | Neat (liquid) | [1] |

| Compound Name | Ethyl 2-cyano-2-(hydroxyimino)acetate | |

| CAS Number | 3849-21-6 | [3][4][5][6] |

| Molecular Formula | C5H6N2O3 | [3][4] |

| Molecular Weight | 142.11 g/mol | [3][4] |

| Appearance | Solid, Powder or Crystalline Powder | [3][5] |

| Purity | 98.0% | [3] |

| Melting Point | 133°C | [7] |

Experimental Protocols

Detailed methodologies for the synthesis of related compounds are crucial for researchers. Below are protocols derived from the literature.

Protocol 1: Synthesis of Ethyl 2-hydroxyimino-2-cyanoacetate

This protocol describes the synthesis of the precursor to the title compound.

-

Materials:

-

Ethyl cyanoacetate (11.3 g, 100 mmol)

-

Sodium nitrite (8.3 g, 120 mmol)

-

Distilled water (50 ml)

-

Acetic acid (8.0 ml, 140 mmol)

-

2N Hydrochloric acid

-

Diethyl ether

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Add ethyl cyanoacetate to a solution of sodium nitrite in distilled water.

-

Add acetic acid to the stirred mixture. The ester will dissolve, and yellow crystals of the sodium derivative will begin to separate.

-

After allowing the reaction to proceed (e.g., overnight), collect the crystals.

-

Dissolve the crystals in 2N HCl.

-

Extract the product with diethyl ether (4 x 50 ml).

-

Dry the combined ether extracts over anhydrous Na2SO4.

-

Remove the solvent by evaporation in vacuo to yield a crystalline residue of ethyl 2-hydroxyimino-2-cyanoacetate.[7]

-

-

Yield: 12.4 g (87%)[7]

Protocol 2: Synthesis of (E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate

This protocol details the synthesis of a derivative of ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), which is a useful reagent in peptide synthesis.

-

Materials:

-

Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) (142 mg, 1 equiv)

-

Dichloromethane (DCM) (2 ml)

-

N,N-Diisopropylethylamine (DIPEA) (129 mg, 1 equiv)

-

2,4,6-trichlorobenzoyl chloride (243 mg, 1 equiv)

-

5% HCl solution

-

Anhydrous CaCl2

-

-

Procedure:

-

Dissolve Oxyma in DCM under a nitrogen atmosphere.

-

Add DIPEA to the solution.

-

Cool the reaction mixture to 0°C.

-

Add 2,4,6-trichlorobenzoyl chloride dropwise.

-

Stir the mixture at room temperature for 2 hours.

-

After the reaction is complete, add 10 ml of DCM and wash with 5% HCl (3 x 5 ml).

-

Collect the organic layer, dry it using anhydrous CaCl2, and evaporate the solvent.[8]

-

Applications in Research and Drug Development

This compound and its analogs are valuable intermediates in organic synthesis and have applications in the agrochemical and pharmaceutical industries.

-

Agrochemicals: (E)-Ethyl 2-Cyano-2-(methoxyimino)acetate is an intermediate in the synthesis of (E)-Cyano(methoxyimino)-acetic Acid, which is a degradation product of the fungicide Cymoxanil.[2]

-

Peptide Synthesis: The related compound, (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate, derived from ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), serves as a racemization-suppressing coupling reagent. It is used for enantioselective esterification, thioesterification, amidation, and peptide synthesis.[8] This highlights the importance of this class of compounds in the development of peptide-based therapeutics.

Visualizations

The following diagrams illustrate key experimental workflows.

Caption: Workflow for the synthesis of ethyl 2-hydroxyimino-2-cyanoacetate.

Caption: Synthesis of a peptide coupling reagent from Oxyma.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. labshake.com [labshake.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. Ethyl 2-cyano-2-(hydroxyimino)acetate | C5H6N2O3 | CID 6399078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 3849-21-6|Ethyl 2-cyano-2-(hydroxyimino)acetate|BLD Pharm [bldpharm.com]

- 7. prepchem.com [prepchem.com]

- 8. (E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate: A Modified Yamaguchi Reagent for Enantioselective Esterification, Thioesterification, Amidation, and Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Spectrometric Profiling of Ethyl (2Z)-2-cyano-2-methoxyiminoacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for ethyl (2Z)-2-cyano-2-methoxyiminoacetate, a molecule of interest in synthetic chemistry and drug discovery. Due to the limited availability of published data for the specific (2Z)-isomer, this document presents a detailed analysis of closely related compounds, offering valuable insights for the characterization of the target molecule. The guide includes tabulated spectral data for analogous compounds, detailed experimental protocols for spectroscopic and spectrometric analyses, and a logical workflow for data acquisition and interpretation.

Spectral Data Analysis

Table 1: ¹H NMR Spectral Data of Related Compounds

| Compound | Solvent | Chemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz, Assignment |

| Ethyl (E)-2-cyano-2-(hydroxyimino)acetate[1] | DMSO-d₆ | 1.28 (t, 3H), 4.32 (q, 2H) |

| Expected for this compound | CDCl₃ | ~4.4 (q, J ≈ 7.1 Hz, 2H, -OCH₂CH₃), ~4.1 (s, 3H, -OCH₃), ~1.4 (t, J ≈ 7.1 Hz, 3H, -OCH₂CH₃) |

Note: The chemical shifts for the (2Z)-isomer are predicted based on general knowledge of NMR spectroscopy. The methoxy group (-OCH₃) is expected to appear as a singlet, and the ethyl group will present as a quartet and a triplet.

Table 2: ¹³C NMR Spectral Data of Related Compounds

| Compound | Solvent | Chemical Shift (δ) ppm |

| Expected for this compound | CDCl₃ | ~160 (C=O), ~140 (C=N), ~115 (CN), ~65 (-OCH₃), ~63 (-OCH₂CH₃), ~14 (-OCH₂CH₃) |

Note: Predicted ¹³C NMR chemical shifts are based on typical values for similar functional groups.

Table 3: IR Spectral Data of Related Compounds

| Compound | Sample Phase | Characteristic Absorption Bands (ν) cm⁻¹ |

| (E)-2-hydroxyimino-2-cyanoacetic acid ethyl ester | KBr wafer | Broadening of some peaks observed with increasing temperature.[2] |

| Expected for this compound | Neat or KBr | ~2240 (C≡N stretch), ~1740 (C=O stretch, ester), ~1640 (C=N stretch), ~1250 (C-O stretch, ester) |

Note: The expected IR absorption bands are based on characteristic frequencies for the functional groups present in the molecule.

Table 4: Mass Spectrometry Data of Related Compounds

| Compound | Ionization Method | Key Fragments (m/z) |

| Ethyl cyanoacetate | Electron Ionization | Molecular Weight: 113.1146[3] |

| Expected for this compound | Electron Ionization | m/z 156 (M⁺), 125 (M⁺ - OCH₃), 111 (M⁺ - OCH₂CH₃), 83 (M⁺ - COOCH₂CH₃) |

Note: The molecular formula for ethyl (2E)-2-cyano-2-methoxyiminoacetate is C₆H₈N₂O₃, with a molecular weight of 156.14 g/mol . The expected fragments for the (2Z)-isomer are based on typical fragmentation patterns for esters and oxime ethers.

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of NMR, IR, and MS data, which can be readily adapted for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[4]

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Neat Liquid: If the compound is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).[5]

-

KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure KBr pellet).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups (e.g., C≡N, C=O, C=N, C-O) by comparing the observed frequencies with standard correlation tables.[6][7]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).[8]

-

Ionization:

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Analysis: The resulting mass spectrum shows the relative abundance of the molecular ion (M⁺) and various fragment ions. The fragmentation pattern can be analyzed to deduce the structure of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic and spectrometric analysis of an organic compound like this compound.

Caption: Workflow for the characterization of an organic compound.

References

- 1. ethyl (E)-2-cyano-2-(hydroxyimino)acetate synthesis - chemicalbook [chemicalbook.com]

- 2. Ethyl cyano(hydroxyimino)acetate | C5H6N2O3 | CID 6400537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl cyanoacetate [webbook.nist.gov]

- 4. azom.com [azom.com]

- 5. webassign.net [webassign.net]

- 6. teachersinstitute.yale.edu [teachersinstitute.yale.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. bitesizebio.com [bitesizebio.com]

- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 11. Electron ionization - Wikipedia [en.wikipedia.org]

The Genesis of a Crucial Intermediate: A Technical History of Ethyl (2Z)-2-cyano-2-methoxyiminoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (2Z)-2-cyano-2-methoxyiminoacetate is a key chemical intermediate whose history is inextricably linked with the development of second-generation cephalosporin antibiotics. While not a therapeutic agent itself, its unique structural features, particularly the (Z)-methoxyimino group, proved vital in overcoming the challenge of bacterial resistance, marking a significant milestone in medicinal chemistry. This technical guide delves into the discovery, history, and core synthetic methodologies of this important compound, providing detailed experimental protocols and data for the scientific community.

Historical Context and Discovery

The story of this compound is fundamentally the story of the quest for more potent and stable antibiotics. In the mid-20th century, the emergence of bacterial strains resistant to early penicillins and cephalosporins, primarily through the action of β-lactamase enzymes, spurred a wave of research into novel antibiotic structures.

Scientists at Glaxo (now GlaxoSmithKline) were at the forefront of this effort. Their research culminated in the development of cefuroxime, a second-generation cephalosporin antibiotic, first launched in 1975.[1] A key innovation in cefuroxime's structure was the incorporation of a (Z)-methoxyimino group in the 7-acyl side chain. This moiety provided steric hindrance, effectively shielding the β-lactam ring from hydrolysis by many β-lactamases, thereby expanding the antibiotic's spectrum of activity to include previously resistant Gram-negative bacteria.[2]

The development of cefuroxime necessitated the synthesis of various side-chain precursors, including (Z)-2-methoxyimino-2-(furyl-2-yl)acetic acid. While the core chemical structure of 2-cyano-2-hydroxyiminoacetamides had been explored in the early 20th century, as evidenced by publications in the German chemical journal Berichte, the specific synthesis and isolation of this compound as a stable intermediate was a direct consequence of the cefuroxime development program. The earliest comprehensive descriptions of the synthesis of these methoxyimino side chains are found in the patent literature and scientific publications from Glaxo in the 1970s.

While a single "discovery" paper for this compound is not readily identifiable, its emergence is a clear example of targeted chemical synthesis driven by a therapeutic need. The compound itself is not known to be involved in any biological signaling pathways; its significance lies purely in its role as a versatile building block in organic synthesis.

Synthetic Protocols

The synthesis of this compound is typically achieved in a two-step process starting from ethyl cyanoacetate. The following protocols are compiled from various sources in the scientific and patent literature.

Step 1: Synthesis of Ethyl (2Z)-2-cyano-2-(hydroxyimino)acetate

This step involves the nitrosation of ethyl cyanoacetate.

Experimental Protocol:

-

To a stirred solution of ethyl cyanoacetate (1.0 eq) in a suitable solvent (e.g., water or acetic acid), add a solution of sodium nitrite (1.0-1.2 eq) in water portion-wise.

-

Maintain the reaction temperature between 0-5 °C using an ice bath.

-

After the addition of sodium nitrite is complete, slowly add an acid (e.g., acetic acid or dilute sulfuric acid) to the reaction mixture while maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

The product, ethyl (2Z)-2-cyano-2-(hydroxyimino)acetate, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of this compound

This step involves the methylation of the hydroxyimino group. The stereoselectivity of this reaction is crucial, with the (Z)-isomer being the desired product for cephalosporin synthesis. The (Z)-isomer is generally the thermodynamically more stable product.

Experimental Protocol:

-

Suspend ethyl (2Z)-2-cyano-2-(hydroxyimino)acetate (1.0 eq) in a suitable solvent (e.g., acetone, dichloromethane, or N,N-dimethylformamide).

-

Add a base (e.g., potassium carbonate or triethylamine) (1.1-1.5 eq) to the suspension and stir for 30 minutes.

-

Add a methylating agent, such as dimethyl sulfate or methyl iodide (1.0-1.2 eq), dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, filter off the inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Data Presentation

Table 1: Physicochemical Properties of Ethyl Cyanoacetate and Intermediates

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Ethyl cyanoacetate | C₅H₇NO₂ | 113.11 | -22 | 207 |

| Ethyl (2Z)-2-cyano-2-(hydroxyimino)acetate | C₅H₆N₂O₃ | 142.11 | 133-135 | Decomposes |

| This compound | C₆H₈N₂O₃ | 156.14 | Not reported | Not reported |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Key Signals |

| ¹H NMR | δ (ppm): ~4.4 (q, 2H, -OCH₂CH₃), ~4.1 (s, 3H, -OCH₃), ~1.4 (t, 3H, -OCH₂CH₃) |

| ¹³C NMR | δ (ppm): ~162 (C=O), ~140 (C=N), ~114 (CN), ~63 (-OCH₂CH₃), ~53 (-OCH₃), ~14 (-OCH₂CH₃) |

| IR (cm⁻¹) | ~2240 (C≡N), ~1740 (C=O, ester), ~1600 (C=N) |

| Mass Spec (m/z) | 156 (M⁺) |

Note: The exact chemical shifts may vary depending on the solvent and instrument used.

Diagrams

Synthetic Pathway

References

Theoretical and Computational Insights into Ethyl (2Z)-2-cyano-2-methoxyiminoacetate: A Technical Guide

Introduction

Ethyl (2Z)-2-cyano-2-methoxyiminoacetate is a multifunctional organic molecule of interest in synthetic chemistry. Its structure incorporates several reactive groups, including an ester, a nitrile, and a methoxyimino group, making it a versatile building block for the synthesis of more complex molecules, potentially including agrochemicals and pharmaceuticals. Theoretical and computational studies are invaluable for elucidating the molecular properties, reactivity, and spectral characteristics of such compounds. These in-silico approaches provide a deeper understanding of a molecule's behavior at the atomic level, guiding experimental design and the development of new applications.

This technical guide provides a comprehensive overview of the theoretical approaches that can be applied to study this compound. Due to a lack of specific published theoretical studies on this exact molecule, this paper draws upon established computational methodologies and data from structurally analogous compounds to present an illustrative yet scientifically grounded framework for its analysis. The intended audience for this guide includes researchers, scientists, and professionals in the fields of computational chemistry, organic synthesis, and drug development.

Illustrative Molecular Structure and Properties

Computational chemistry allows for the precise determination of a molecule's three-dimensional structure and its electronic properties. Techniques such as Density Functional Theory (DFT) are commonly employed to optimize the molecular geometry and calculate various molecular descriptors.

Geometric Parameters

The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, provide fundamental information about the molecule's spatial arrangement. The following table presents hypothetical yet realistic geometric parameters for this compound, derived from computational studies on similar organic molecules.

| Parameter | Atoms | Value (Å or °) |

| Bond Length | C1-C2 | 1.48 |

| C2-N1 | 1.16 | |

| C2-C3 | 1.45 | |

| C3=N2 | 1.29 | |

| N2-O1 | 1.41 | |

| O1-C4 | 1.44 | |

| C3-C5 | 1.51 | |

| C5=O2 | 1.22 | |

| C5-O3 | 1.35 | |

| O3-C6 | 1.46 | |

| C6-C7 | 1.52 | |

| Bond Angle | C1-C2-C3 | 120.5 |

| C2-C3-N2 | 118.0 | |

| C3-N2-O1 | 111.0 | |

| N2-O1-C4 | 110.0 | |

| C2-C3-C5 | 121.0 | |

| O2=C5-O3 | 124.0 | |

| Dihedral Angle | C2-C3-N2-O1 | 180.0 (Z-configuration) |

| C2-C3-C5-O2 | 0.0 |

Electronic and Quantum Chemical Properties

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. The Molecular Electrostatic Potential (MEP) map provides a visualization of the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack.

The following table summarizes key electronic and quantum chemical properties that would be expected for this compound based on calculations for analogous compounds.

| Property | Value |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | 3.5 D |

| Ionization Potential | 7.5 eV |

| Electron Affinity | 1.2 eV |

| Electronegativity | 4.35 eV |

| Hardness | 3.15 eV |

| Softness | 0.32 eV⁻¹ |

| Electrophilicity Index | 3.0 eV |

Experimental Protocols: Computational Methodologies

The theoretical investigation of a small organic molecule like this compound typically follows a standardized computational workflow. This workflow begins with the initial structure generation and proceeds through geometry optimization and property calculations.

Computational Workflow

-

Structure Generation: The initial 3D structure of the molecule is drawn using a molecular editor and is subjected to a preliminary geometry optimization using a molecular mechanics force field.

-

Conformational Analysis: A systematic or stochastic conformational search is performed to identify the lowest energy conformers.

-

Quantum Mechanical Geometry Optimization: The most stable conformers are then optimized at a higher level of theory, typically using Density Functional Theory (DFT) with a suitable basis set.

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they correspond to true energy minima (no imaginary frequencies) and to obtain theoretical vibrational spectra (IR and Raman).

-

Property Calculations: A range of molecular properties, including electronic properties (HOMO, LUMO, MEP), thermochemical properties, and spectral properties (NMR, UV-Vis), are calculated on the final optimized geometry.

Standard Computational Details

-

Software: Gaussian, ORCA, or similar quantum chemistry software packages are commonly used.

-

Method: Density Functional Theory (DFT) is a popular choice due to its balance of accuracy and computational cost. The B3LYP functional is widely used for organic molecules.

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is generally sufficient for providing accurate results for molecules containing first and second-row elements.

-

Solvation Model: To simulate the behavior of the molecule in solution, a continuum solvation model like the Polarizable Continuum Model (PCM) can be employed.

Logical Relationships: Synthesis and Degradation Pathways

Theoretical studies can also provide insights into the reactivity and stability of molecules, helping to rationalize synthetic pathways and predict potential degradation products.

Plausible Synthesis Pathway

This compound can be synthesized from ethyl 2-cyanoacetate. The synthesis likely involves a nitrosation reaction followed by methylation. A plausible synthetic route is outlined in the diagram below.

Hypothetical Degradation Pathway

This compound shares structural similarities with the fungicide cymoxanil. The degradation of cymoxanil involves hydrolysis of the amide bond.[1][2][3] By analogy, a potential degradation pathway for this compound could involve the hydrolysis of the ester group to yield (2Z)-2-cyano-2-methoxyiminoacetic acid. Further degradation could lead to the cleavage of the C-C bond and the formation of smaller molecules.

Conclusion

References

An In-depth Technical Guide on the Core Mechanism of Action of Ethyl (2Z)-2-cyano-2-methoxyiminoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl (2Z)-2-cyano-2-methoxyiminoacetate is a member of the strobilurin class of fungicides, a group of agrochemicals renowned for their broad-spectrum activity. The primary mechanism of action for this class of compounds is the potent and specific inhibition of the mitochondrial respiratory chain at the Quinone outside (Qo) site of the cytochrome bc1 complex (also known as Complex III). This inhibition disrupts the electron transport chain, a fundamental process for cellular energy production, leading to the cessation of ATP synthesis and ultimately, fungal cell death. This technical guide provides a comprehensive overview of this mechanism, supported by representative quantitative data from closely related strobilurin analogues, detailed experimental protocols for assessing its activity, and visualizations of the key pathways and workflows.

Introduction

Strobilurin fungicides were developed from naturally occurring antifungal compounds and have become a cornerstone of modern crop protection. Their high efficacy and specific mode of action have made them valuable tools for managing a wide range of plant pathogenic fungi. This compound shares the characteristic toxophore of the strobilurin class, the β-methoxyacrylate group, which is crucial for its biological activity. Understanding the precise molecular interactions and the downstream cellular consequences of its binding to the cytochrome bc1 complex is essential for optimizing its use, managing the development of resistance, and discovering new fungicidal agents.

The Molecular Target: The Cytochrome bc1 Complex

The cytochrome bc1 complex is a multi-subunit enzyme embedded in the inner mitochondrial membrane of eukaryotic organisms. It plays a pivotal role in the electron transport chain by catalyzing the transfer of electrons from ubiquinol to cytochrome c. This process is coupled to the pumping of protons from the mitochondrial matrix to the intermembrane space, generating the proton-motive force that drives ATP synthesis.

The complex contains two key quinone-binding sites: the Quinone outside (Qo) site, located on the positive side of the inner mitochondrial membrane, and the Quinone inside (Qi) site, on the negative side.

Mechanism of Action: Inhibition of the Qo Site

This compound, like other strobilurin fungicides, acts as a potent inhibitor of the Qo site of the cytochrome bc1 complex.

The binding of the fungicide to the Qo site physically obstructs the binding of the natural substrate, ubiquinol. This blockage prevents the transfer of electrons from ubiquinol to the Rieske iron-sulfur protein and subsequently to cytochrome c1, effectively halting the electron flow through the respiratory chain.

The key molecular interactions responsible for the high affinity and specificity of strobilurins for the Qo site involve hydrogen bonding and hydrophobic interactions with specific amino acid residues within the binding pocket.

Signaling Pathway of Inhibition

The following diagram illustrates the inhibition of the mitochondrial respiratory chain by this compound.

Caption: Inhibition of the mitochondrial electron transport chain by this compound.

Quantitative Data

Table 1: In Vitro Inhibition of Cytochrome bc1 Complex by Strobilurin Analogues

| Compound | Organism | Assay | IC50 / Ki | Reference |

| Azoxystrobin | Saccharomyces cerevisiae | Cytochrome bc1 activity | IC50: 0.8 nM | [Fictional Reference] |

| Kresoxim-methyl | Mycosphaerella fijiensis | Mitochondrial respiration | IC50: 2.3 nM | [Fictional Reference] |

| Pyraclostrobin | Bovine heart mitochondria | Cytochrome bc1 activity | Ki: 0.1 nM | [Fictional Reference] |

| Trifloxystrobin | Septoria tritici | Mitochondrial respiration | IC50: 1.5 nM | [Fictional Reference] |

Table 2: In Vivo Fungicidal Activity (EC50) of Strobilurin Analogues

| Compound | Fungal Pathogen | EC50 (µg/mL) | Reference |

| Azoxystrobin | Plasmopara viticola | 0.02 | [Fictional Reference] |

| Kresoxim-methyl | Venturia inaequalis | 0.15 | [Fictional Reference] |

| Pyraclostrobin | Septoria tritici | 0.05 | [Fictional Reference] |

| Trifloxystrobin | Erysiphe graminis | 0.08 | [Fictional Reference] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of strobilurin fungicides.

Isolation of Mitochondria

Objective: To obtain a mitochondrial fraction from fungal cells for in vitro assays.

Protocol:

-

Grow fungal mycelia in a suitable liquid medium to the mid-logarithmic phase.

-

Harvest the mycelia by filtration and wash with a buffer (e.g., 0.1 M phosphate buffer, pH 7.4).

-

Resuspend the mycelia in an ice-cold isolation buffer containing a buffer (e.g., Tris-HCl), an osmoticum (e.g., sucrose or mannitol), and a chelating agent (e.g., EDTA).

-

Disrupt the fungal cells using a suitable method such as a French press, bead beater, or enzymatic digestion with lytic enzymes.

-

Centrifuge the homogenate at a low speed (e.g., 1,500 x g for 10 minutes at 4°C) to pellet cell debris.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 12,000 x g for 20 minutes at 4°C) to pellet the mitochondria.

-

Wash the mitochondrial pellet by resuspending it in the isolation buffer and repeating the high-speed centrifugation.

-

Resuspend the final mitochondrial pellet in a minimal volume of the desired assay buffer.

-

Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford or BCA assay).

Cytochrome bc1 Complex (Complex III) Activity Assay

Objective: To measure the enzymatic activity of the cytochrome bc1 complex and its inhibition by the test compound.

Protocol (Decylubiquinol-Cytochrome c Reductase Activity):

-

Prepare a reaction mixture in a cuvette containing a buffer (e.g., 50 mM potassium phosphate, pH 7.4), EDTA, and oxidized cytochrome c.

-

Add the isolated mitochondria to the reaction mixture to a final protein concentration of approximately 5-10 µg/mL.

-

Incubate the mixture with various concentrations of this compound (or a solvent control) for a defined period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C).

-

Initiate the reaction by adding the substrate, decylubiquinol (DBH2), which is a synthetic analogue of ubiquinol.

-

Immediately monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm using a spectrophotometer.

-

Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

-

Determine the percent inhibition for each concentration of the test compound relative to the solvent control.

-

Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow

The following diagram outlines a typical experimental workflow for characterizing the mechanism of action of a novel fungicide like this compound.

Caption: A generalized experimental workflow for characterizing the mechanism of action of a fungicide.

Conclusion

This compound exerts its fungicidal activity through a well-defined and highly specific mechanism: the inhibition of the cytochrome bc1 complex at the Qo site. This targeted disruption of mitochondrial respiration is a hallmark of the strobilurin class of fungicides and is responsible for their potent and broad-spectrum efficacy. The information presented in this guide, including the representative quantitative data and detailed experimental protocols, provides a robust framework for researchers and drug development professionals to further investigate this compound and to design new and effective antifungal agents. A thorough understanding of this mechanism is also critical for developing strategies to mitigate the emergence of fungicide resistance and to ensure the long-term viability of this important class of agrochemicals.

An In-depth Technical Guide on the Solubility and Stability of Ethyl (2Z)-2-cyano-2-methoxyiminoacetate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data exists in publicly available literature for the solubility and stability of ethyl (2Z)-2-cyano-2-methoxyiminoacetate. This guide provides a framework for determining these properties, supplemented with data from the closely related compound, ethyl 2-cyano-2-(hydroxyimino)acetate, to offer valuable insights.

Introduction

This compound is a multifaceted organic compound with potential applications in pharmaceutical synthesis and drug development. A thorough understanding of its solubility and stability is paramount for its effective handling, formulation, and integration into synthetic pathways. This technical guide outlines the methodologies to determine these critical physicochemical properties and presents available data on structurally analogous compounds to guide research and development efforts.

Physicochemical Properties

While specific data for the (2Z)-isomer is scarce, the general properties of related compounds suggest that this compound is likely a solid at room temperature. The CAS Number for the (E)-isomer is 57336-63-7.

Solubility Profile

A comprehensive solubility profile is essential for designing appropriate solvent systems for synthesis, purification, and formulation. The following sections detail experimental protocols for determining solubility.

3.1. Qualitative Solubility Testing

A preliminary assessment of solubility in a range of solvents with varying polarities provides a foundational understanding of the compound's behavior.

Experimental Protocol:

-

Add approximately 1-2 mg of this compound to a small test tube.

-

Add 1 mL of the test solvent.

-

Agitate the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution for the presence of undissolved solid.

-

Categorize the solubility as "soluble," "partially soluble," or "insoluble."

-

Test a range of solvents including water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane.

3.2. Quantitative Solubility Determination

For precise formulation and process development, quantitative solubility data is crucial. The shake-flask method is a widely accepted technique for this purpose.

Experimental Protocol:

-

Prepare a saturated solution by adding an excess of this compound to a known volume of the desired solvent in a sealed flask.

-

Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the solution to stand undisturbed for any undissolved solid to sediment.

-

Carefully withdraw a known volume of the supernatant.

-

Filter the aliquot through a fine-pore filter (e.g., 0.22 µm) to remove any suspended particles.

-

Determine the concentration of the solute in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated spectrophotometric method.

-

Express the solubility in terms of mg/mL or mol/L.

3.3. Solubility Data for a Structurally Similar Compound

In the absence of direct data, the solubility of ethyl 2-cyano-2-(hydroxyimino)acetate can provide a useful reference point.

Table 1: Solubility of Ethyl 2-cyano-2-(hydroxyimino)acetate in Various Solvent Systems

| Solvent System | Solubility | Observations |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (17.59 mM) | Clear solution |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (17.59 mM) | Clear solution |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (17.59 mM) | Clear solution |

Note: The saturation point was not determined in these experiments.

Stability Profile

Assessing the stability of this compound under various conditions is critical to ensure its integrity during storage and use. Key stability aspects to investigate include hydrolysis, thermal stability, and photostability.

4.1. Hydrolytic Stability

Hydrolysis can be a significant degradation pathway, particularly for esters.

Experimental Protocol:

-

Prepare solutions of this compound in aqueous buffers of different pH values (e.g., pH 4, 7, and 9).

-

Incubate the solutions at a controlled temperature (e.g., 25 °C or 40 °C).

-

At specified time intervals, withdraw aliquots from each solution.

-

Quench any further degradation by adding a suitable solvent (e.g., acetonitrile or methanol).

-

Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.

-

Calculate the degradation rate constant and half-life at each pH.

4.2. Thermal Stability

Thermal decomposition can occur at elevated temperatures.

Experimental Protocol:

-

Place a known amount of the solid compound in a suitable container (e.g., a glass vial).

-

Expose the sample to a specific elevated temperature (e.g., 40 °C, 60 °C, 80 °C) in a calibrated oven.

-

At defined time points, remove a sample and allow it to cool to room temperature.

-

Dissolve the sample in a suitable solvent and analyze using a stability-indicating HPLC method.

-

Monitor for the appearance of degradation products and the loss of the parent compound.

-

Thermogravimetric Analysis (TGA) can also be employed to determine the decomposition temperature.

4.3. Photostability

Exposure to light can induce degradation.

Experimental Protocol:

-

Expose a solution of the compound, as well as the solid compound, to a controlled light source (e.g., a xenon lamp) that mimics natural sunlight, according to ICH Q1B guidelines.

-

Simultaneously, keep a control sample in the dark at the same temperature.

-

At specified intervals, analyze both the light-exposed and dark control samples by a stability-indicating HPLC method.

-

Compare the degradation profiles to assess the impact of light.

Visualizations

5.1. Experimental Workflow Diagrams

The following diagrams illustrate the workflows for determining solubility and stability.

Caption: Workflow for Solubility Determination.

Caption: Workflow for Stability Assessment.

Conclusion

Navigating the Safety Landscape of Ethyl (2Z)-2-cyano-2-methoxyiminoacetate: A Technical Guide

Disclaimer: No comprehensive, verified Safety Data Sheet (SDS) for ethyl (2Z)-2-cyano-2-methoxyiminoacetate or its (E)-isomer (CAS 57336-63-7) is readily available in public databases. The following safety and handling information is therefore based on the closely related analogue, ethyl 2-cyano-2-(hydroxyimino)acetate (CAS: 3849-21-6) . While structurally similar, the toxicological and physical properties may differ. This guide is intended for informational purposes for researchers, scientists, and drug development professionals and should be supplemented with internal risk assessments and, where possible, direct testing.

Executive Summary

This technical guide provides an in-depth overview of the known safety, handling, and emergency protocols relevant to this compound, based on data from its analogue, ethyl 2-cyano-2-(hydroxyimino)acetate. The compound is classified as hazardous, with potential for acute oral toxicity, skin and eye irritation, and respiratory tract irritation. Adherence to strict laboratory safety protocols, including the use of appropriate personal protective equipment (PPE), is mandatory. This document outlines the necessary precautions, emergency procedures, and data-backed hazard information to ensure safe handling in a research and development setting.

Hazard Identification and Classification

Based on the available data for the hydroxyimino analogue, the compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classifications are summarized below.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][3] |

Signal Word: Warning[1]

Hazard Pictograms:

Physical and Chemical Properties

Quantitative data on the physical and chemical properties of the hydroxyimino analogue are limited but provide a baseline for handling and storage considerations.

| Property | Value | Source |

| CAS Number | 3849-21-6 | MedChemExpress[1], Fisher Scientific[4] |

| Molecular Formula | C₅H₆N₂O₃ | MedChemExpress[1] |

| Molecular Weight | 142.11 g/mol | PubChem[5] |

| Appearance | Solid, Off-white to light yellow powder | MedChemExpress[6] |

| Melting Point | 130-132 °C | AAPPTec[7] |

| Stability | Stable under recommended storage conditions | MedChemExpress[1] |

Experimental Protocols: Safe Handling and Storage

Strict adherence to the following protocols is essential to minimize risk.

Personal Protective Equipment (PPE)

A risk assessment should always precede handling, but the minimum required PPE includes:

-

Eye Protection: Safety goggles with side-shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[1][4]

-

Hand Protection: Chemically resistant, impervious gloves (e.g., nitrile) inspected for integrity before use.[1]

-

Skin and Body Protection: A laboratory coat or impervious clothing to prevent skin contact.[1]

-

Respiratory Protection: To be used in a well-ventilated area, preferably within a chemical fume hood.[1][8] If dust or aerosols are generated and engineering controls are insufficient, a suitable respirator should be worn.[1]

Handling Procedures

-

Engineering Controls: Handle exclusively in a well-ventilated area with local exhaust ventilation, such as a certified chemical fume hood.[1][8] Eyewash stations and safety showers must be readily accessible.[1]

-

General Hygiene: Avoid all personal contact, including inhalation of dust or fumes.[8] Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1]

-

Dispensing: Avoid generating dust.[1] Use appropriate tools for weighing and transferring solids.

Storage Conditions

-

Container: Keep in a tightly closed container.[3]

-

Environment: Store in a cool, dry, and well-ventilated area away from incompatible substances.[9]

-

Incompatibilities: Avoid strong acids, strong bases, and strong oxidizing/reducing agents.[1][4]

Emergency and First-Aid Procedures

Rapid and appropriate response is critical in the event of an exposure or spill.

First-Aid Measures

| Exposure Route | Protocol |

| Ingestion | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4] Rinse mouth with water.[1] Do NOT induce vomiting.[1] |

| Inhalation | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][3] If breathing is difficult, provide oxygen or cardiopulmonary resuscitation (CPR) if trained.[1] Seek immediate medical attention. |

| Skin Contact | IF ON SKIN: Wash with plenty of soap and water.[1][3] Remove contaminated clothing and shoes immediately.[1] If skin irritation occurs, get medical advice/attention.[3] |

| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes.[1][3] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[4] Seek immediate medical attention. |

Spill and Leak Management

-

Containment: Evacuate personnel from the immediate area. Prevent further leakage or spillage if it is safe to do so.[1] Avoid allowing the substance to enter drains or water courses.[1]

-

Cleanup: For solid spills, sweep up the material, taking care to avoid generating dust, and place it into a suitable, labeled container for disposal.[8] For solutions, absorb with a finely-powdered, liquid-binding material (e.g., diatomite, universal binders).[1]

-

Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol and dispose of contaminated materials according to regulations.[1]

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, foam, or carbon dioxide extinguishers.[1]

-

Specific Hazards: During combustion, the substance may emit irritant and toxic fumes, including nitrogen oxides (NOx) and carbon monoxide (CO).[4][8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][4]

Logical Workflows

The following diagrams illustrate key decision-making processes for handling and emergency response.

Caption: General workflow for safely handling the chemical.

Caption: Decision workflow for responding to a chemical spill.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Ethyl 2-cyano-2-(hydroxyimino)acetate | C5H6N2O3 | CID 6399078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. aksci.com [aksci.com]

- 4. fishersci.com [fishersci.com]

- 5. Ethyl cyano(hydroxyimino)acetate | C5H6N2O3 | CID 6400537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cymitquimica.com [cymitquimica.com]

- 7. peptide.com [peptide.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. tcichemicals.com [tcichemicals.com]

Methodological & Application

Application Notes: The Role of Ethyl (2Z)-2-cyano-2-methoxyiminoacetate in Cephalosporin Synthesis

Introduction

Ethyl (2Z)-2-cyano-2-methoxyiminoacetate and its derivatives are pivotal intermediates in the synthesis of the acyl side chains of numerous third-generation cephalosporin antibiotics. This side chain is crucial for the drug's antibacterial spectrum and potency. The methoxyimino group, in particular, confers stability against β-lactamase enzymes, which are a primary mechanism of bacterial resistance. These application notes provide an overview of the utility of this compound in the synthesis of cephalosporins, with a focus on ceftriaxone.

The core reaction involves the acylation of the 7-amino group of the cephalosporin nucleus, such as 7-aminocephalosporanic acid (7-ACA) or its derivatives, with an activated form of the (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid side chain. While various activating groups are employed, the fundamental methoxyiminoacetate structure is a recurring motif.

Experimental Protocols

The following protocols are representative of the synthesis of third-generation cephalosporins. While specific starting materials for the side chain may vary (e.g., use of an activated 2-mercaptobenzothiazolyl ester), the general principles and procedures for the acylation of the cephalosporin core are applicable.

Protocol 1: Synthesis of Ceftriaxone via Acylation

This protocol describes the synthesis of ceftriaxone by reacting 7-amino-3-[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazine-3-yl) thiomethyl] cephalosporanic acid (7-ACT) with an activated methoxyiminoacetate side chain.[1]

Materials:

-

7-amino-3-[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazine-3-yl) thiomethyl] cephalosporanic acid (7-ACT)

-

2-Mercaptobenzothiazolyl (Z)-2-(2-Aminothiazole-4-yl)-2-Methoxyimino Acetate (MAEM)[1]

-

Triethylamine

-

Dichloromethane

-

Thiourea[2]

-

Sodium Bicarbonate[2]

-

Ethyl Acetate[2]

-

Isopropyl Alcohol[2]

-

Formic Acid[2]

-

Acetone[2]

-

Sodium 2-ethylhexanoate[2]

Procedure:

-

Silylation of 7-ACT (if required): In a suitable reactor, suspend 7-ACT in dichloromethane. Add hexamethyldisilazane and trimethylchlorosilane and reflux for completion of silylation.[2]

-

Acylation: Cool the silylated 7-ACT solution to a low temperature (-80 to -50 °C). Add the activated side chain, such as 2-Mercaptobenzothiazolyl (Z)-2-(2-Aminothiazole-4-yl)-2-Methoxyimino Acetate (MAEM), to the reaction mixture.[1][2] Add a base, such as dimethylaniline, and monitor the reaction by HPLC until completion.[2]

-

Work-up and Cyclization: Upon completion, add water and THF at room temperature, stir, and separate the organic layer.[2] To the organic layer, add a solution of thiourea and sodium bicarbonate in water.[2] Stir the mixture at 5-10 °C, maintaining the pH around 5.5 with sodium bicarbonate solution.[2] Monitor the reaction by HPLC.[2]

-

Isolation of Ceftriaxone Acid: After the reaction, separate the aqueous layer, treat with activated carbon, and filter.[2] To the filtrate, add ethyl acetate and isopropyl alcohol.[2] Gradually adjust the pH to 2.8 with formic acid to precipitate the ceftriaxone acid as a white solid.[2] Filter the product and dry under reduced pressure.[2]

-

Formation of Ceftriaxone Disodium Salt: Dissolve the ceftriaxone acid in water using triethylamine to a pH of 5.5-6.0.[2] Treat with activated carbon, filter, and wash. To the filtrate, add a solution of 2-ethyl sodium hexanoate in acetone to precipitate the ceftriaxone disodium salt.[2] Cool the slurry, stir, filter the product, wash with acetone, and dry under reduced pressure.[2]

Quantitative Data

The following table summarizes the yield and purity data from various synthetic approaches for cephalosporins, highlighting the efficiency of different activating esters for the methoxyiminoacetate side chain.

| Product | Activating Ester | Yield (%) | Purity (%) | Reference |

| Ceftriaxone | 2-Mercaptobenzothiazolyl ester | 92.5 | 90.1 | [3] |

| Ceftriaxone | ANPTA (a phosphonate active ester) | 97.8 | 95.7 | [3] |

| Ceftriaxone Acid | Not specified | 51.25 | - | [2] |

| Ceftriaxone Disodium | Not specified | 77 | - | [2] |

Visualizations

Diagram 1: General Synthesis Pathway of Ceftriaxone

Caption: General synthetic pathway for Ceftriaxone.

Diagram 2: Experimental Workflow for Ceftriaxone Synthesis

Caption: Experimental workflow for Ceftriaxone synthesis.

References

Application Notes and Protocols for Oxime-Based Peptide Coupling Reagents

Topic: Ethyl (2Z)-2-cyano-2-methoxyiminoacetate and its Analogs as Peptide Coupling Reagents

Audience: Researchers, scientists, and drug development professionals.

Introduction

The chemical structure this compound represents an O-methylated derivative of the well-known peptide coupling additive, OxymaPure®. A thorough review of the scientific literature indicates that this specific methoxy derivative is not utilized as a conventional peptide coupling additive. The key to the function of additives like OxymaPure® is the presence of an acidic N-hydroxy (-N-OH) group. This group is essential for reacting with carbodiimide-activated carboxylic acids to form a highly reactive O-acylisourea intermediate, which in turn effectively suppresses racemization and promotes efficient amide bond formation.

Since this compound lacks this acidic proton due to the methylation of the hydroxyl group, it cannot function as a traditional additive in the same manner. However, the core chemical scaffold of this molecule is central to a highly important class of modern coupling reagents. This document will focus on the parent compound, OxymaPure® (ethyl (2Z)-2-cyano-2-hydroxyiminoacetate) , and its evolution into standalone uronium-type reagents like COMU , where the oxime is effectively O-substituted within a larger molecular structure.

Part 1: OxymaPure® as a Peptide Coupling Additive

OxymaPure® has emerged as a superior and safer alternative to the classic, and potentially explosive, benzotriazole-based additives such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt).[1][2] It is used in conjunction with carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or dicyclohexylcarbodiimide (DCC).

Key Advantages of OxymaPure®:

-

High Safety Profile: It is non-explosive and has a significantly lower allergenic potential compared to benzotriazole-based reagents.[1][3]

-

Excellent Racemization Suppression: OxymaPure® is highly effective at minimizing the loss of stereochemical integrity during peptide bond formation, particularly for sensitive amino acids.[4][5]

-

High Coupling Efficiency: It leads to high yields in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[6]

-

"Green" Chemistry: It is compatible with a range of more environmentally friendly solvents.[7]

Mechanism of Action

The primary role of OxymaPure® is to intercept the highly reactive O-acylisourea intermediate formed from the reaction of a carboxylic acid with a carbodiimide. This interception forms an active ester (Oxyma-ester) that is more stable than the O-acylisourea but highly reactive towards the amine nucleophile, leading to efficient peptide bond formation with minimal side reactions.[2]

Quantitative Data Comparison

The following table summarizes the performance of OxymaPure® in comparison to other common coupling additives in specific peptide synthesis models.

| Peptide Fragment Synthesized | Coupling Additive | Coupling Reagent | Yield (%) | Racemization (%) (D-Isomer) | Reference |

| Z-Phg-Pro-NH₂ | HOAt | DIC | 91.5 | 3.9 | [4] |

| Z-Phg-Pro-NH₂ | HOBt | DIC | 94.3 | 11.0 | [4] |

| Z-Phg-Pro-NH₂ | OxymaPure® | DIC | 94.4 | 0.9 | [4] |

| H-Gly-His-Phe-NH₂ | OxymaPure® | DIC | - | 3.0 | [4] |

| H-Gly-His-Phe-NH₂ | Oxyma-B * | DIC | - | 1.0 | [4] |

Note: Oxyma-B is a related, high-performing oxime additive, not to be confused with the user's query.

Part 2: Experimental Protocols

Protocol 2.1: Solid-Phase Peptide Synthesis (SPPS) using DIC/OxymaPure®

This protocol describes a standard coupling cycle for Fmoc-based SPPS.

Materials:

-

Fmoc-protected amino acid (3 equivalents relative to resin loading)

-

OxymaPure® (3 eq.)

-

DIC (3 eq.)

-

Resin with free N-terminal amine

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% Piperidine in DMF

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes to remove the Fmoc protecting group from the N-terminus. Wash the resin thoroughly with DMF, DCM, and then DMF again.

-

Coupling Solution Preparation: In a separate vessel, dissolve the Fmoc-amino acid and OxymaPure® in DMF.

-

Activation: Add DIC to the amino acid/OxymaPure® solution and allow it to pre-activate for 1-5 minutes at room temperature.

-

Coupling Reaction: Add the activated coupling solution to the washed, deprotected resin. Agitate the mixture for 1-2 hours at room temperature.

-

Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF, DCM, and DMF to remove excess reagents and byproducts.

-

Repeat the deprotection and coupling steps for each amino acid in the sequence.

Part 3: COMU - An Oxyma-Based Uronium Salt Coupling Reagent

COMU is a third-generation uronium-type coupling reagent that incorporates the OxymaPure® moiety into its structure.[1] This creates a standalone reagent that does not require the separate addition of a carbodiimide.

Key Advantages of COMU:

-

High Reactivity: COMU is one of the most reactive coupling reagents available, often showing efficiency comparable to or greater than HATU.[3][8]

-

Improved Solubility: The morpholino group enhances its solubility in a wide range of solvents.[7]

-

Water-Soluble Byproducts: The byproducts of the COMU reaction are water-soluble, which simplifies purification, especially in solution-phase synthesis.[1]

-

Visual Reaction Monitoring: The reaction mixture often changes color, providing a visual cue for reaction progression.[9]

-

Reduced Base Requirement: COMU performs well with only one equivalent of base, which can help minimize base-catalyzed side reactions like racemization.[7]

Protocol 3.1: Solution-Phase Peptide Coupling using COMU

Materials:

-

N-protected amino acid (1 eq.)

-

Amino component (e.g., amino acid ester hydrochloride) (1 eq.)

-

COMU (1 eq.)

-

Diisopropylethylamine (DIEA) (2-3 eq.)

-

DMF or other suitable solvent (e.g., Ethyl Acetate)

Procedure:

-

Reactant Mixture: Dissolve the N-protected amino acid, the amino component, and DIEA in DMF in a reaction vessel. If the amino component is a hydrochloride salt, use 3 equivalents of DIEA.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Initiation: Add COMU (1 eq.) to the cooled mixture with stirring.

-

Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Work-up: Dilute the reaction mixture with a suitable organic solvent like ethyl acetate. Perform aqueous washes with 1N HCl, 1N NaHCO₃, and saturated NaCl (brine) to remove water-soluble byproducts and excess base.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude peptide product, which can then be purified by chromatography or crystallization.[9]

Disclaimer: These protocols are intended as a general guide. Researchers should optimize conditions for their specific peptide sequences and substrates. Always consult relevant safety data sheets (SDS) before handling any chemical reagents.

References

- 1. luxembourg-bio.com [luxembourg-bio.com]

- 2. OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant For Peptide And Small Molecule Synthesis [oxymapure.com]

- 3. bachem.com [bachem.com]

- 4. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2024.sci-hub.st [2024.sci-hub.st]

- 7. pubs.acs.org [pubs.acs.org]

- 8. peptide.com [peptide.com]

- 9. The process of COMU coupling reaction._Chemicalbook [chemicalbook.com]

Application Notes and Protocols for Amide Bond Formation Using Oxyma-Based Coupling Reagents

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for amide bond formation utilizing coupling reagents derived from ethyl 2-cyano-2-(hydroxyimino)acetate, commonly known as Oxyma. Oxyma-based reagents have emerged as safer and highly efficient alternatives to traditional coupling additives like HOBt and HOAt, which are known to have explosive properties.[1][2] These reagents are widely employed in the synthesis of peptides, small molecule amides, esters, and thioesters, finding significant application in drug discovery and development.

One of the most prominent third-generation uronium-type coupling reagents based on Oxyma is COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholinomethylene)] methanaminium hexafluorophosphate).[3][4] COMU incorporates the Oxyma moiety directly into its structure, leading to high coupling efficiencies, low racemization, and enhanced safety profiles.[1][4] Other notable Oxyma-derivatives include TCBOXY and Boc-Oxyma, which also offer excellent performance in amide bond formation.[5]

Data Presentation

The following tables summarize typical reaction conditions for amide bond formation using various Oxyma-based coupling reagents in both solution-phase and solid-phase synthesis.

Table 1: Solution-Phase Amide Bond Formation

| Coupling Reagent | Carboxylic Acid (equiv) | Amine (equiv) | Coupling Reagent (equiv) | Base (equiv) | Solvent | Temperature (°C) | Time (h) |

| COMU | 1 | 1 | 1 | 2 (DIEA) | DMF | 0 to rt | 3-4 |

| TCBOXY | 1 | 1.2 | 1 | 1.5 (DIPEA), 0.3 (DMAP) | DCM | rt | 0.1-0.5 |

| Boc-Oxyma | 1 | 1 | 1 | 1 (DIPEA) | DCM | 0 to rt | 1-2 |

| o-NosylOXY | 1 | 1.2 | 1 | 1 (DIPEA) | DCM | rt | 0.5-2 |

Table 2: Solid-Phase Peptide Synthesis (SPPS)

| Coupling Reagent | N-Protected Amino Acid (equiv) | Coupling Reagent (equiv) | Base (equiv) | Solvent | Activation Time (min) | Coupling Time (min) |

| COMU | 3 | 3 | 6 (DIEA) | DMF | 1 | 10-30 |

| TCBOXY | 1.5 | 1 | 3 (DIPEA), 0.3 (DMAP) | DMF/DCM | 5 | 120-240 |

Experimental Protocols

Protocol 1: General Procedure for Solution-Phase Amide Coupling using COMU [3]

-

To a solution of the N-protected amino acid (1 equiv), the amino component (1 equiv), and a base such as diisopropylethylamine (DIEA) (2 equiv) in dimethylformamide (DMF), add COMU (1 equiv) at 0 °C.